Technical Documentation Center

(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL

Core Science & Biosynthesis

Foundational

Mechanism of action of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL in asymmetric synthesis

Engineering Stereocontrol: The Mechanism of Action of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol in Asymmetric Synthesis Executive Summary In the landscape of modern asymmetric synthesis, chiral 1,2-amino alcohols are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Stereocontrol: The Mechanism of Action of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol in Asymmetric Synthesis

Executive Summary

In the landscape of modern asymmetric synthesis, chiral 1,2-amino alcohols are indispensable scaffolds that function as bidentate ligands, chiral auxiliaries, and catalyst precursors. Among these, (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol represents a highly specialized, sterically tuned derivative. As a Senior Application Scientist, I have observed that the subtle structural modification of appending an isopropyl group to the para-position of the phenyl ring drastically alters the thermodynamic stability and kinetic pathways of the transition states it participates in. This technical guide deconstructs the mechanistic logic, causality of stereocontrol, and self-validating experimental protocols for utilizing this ligand in two premier asymmetric transformations: the enantioselective addition of dialkylzincs to aldehydes and the Corey-Bakshi-Shibata (CBS) reduction.

Structural Anatomy & The Causality of Stereocontrol

The efficacy of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol is rooted in its highly organized three-dimensional geometry.

  • Bidentate Coordination: The primary amine and secondary hydroxyl group act in tandem to chelate transition metals (e.g., Zinc) or metalloids (e.g., Boron), forming rigid five-membered metallocycles.

  • Steric Funneling via the 4-Isopropylphenyl Group: The para-isopropylphenyl moiety at the C1 stereocenter is the primary stereodirecting element. While a standard phenyl ring provides baseline π

    π stacking and steric bulk, the isopropyl extension significantly increases the lipophilicity of the complex. This ensures complete homogeneity in non-polar solvents (like toluene), which is critical for maintaining the active monomer-dimer equilibrium of the catalyst. Furthermore, the extended steric radius restricts the rotational degrees of freedom during substrate binding, forcing the incoming electrophile to approach exclusively from the less hindered face.

Core Mechanism I: Enantioselective Dialkylzinc Addition

The addition of dialkylzinc reagents to aldehydes is natively a sluggish, unselective process. The introduction of the chiral amino alcohol accelerates the reaction while imparting strict facial selectivity, governed by the classic Noyori mechanism[1].

Causality of the Mechanism:

  • Pre-catalyst Formation: The amino alcohol reacts with one equivalent of dialkylzinc (e.g., Et2​Zn ), eliminating an alkane gas to form a chiral zinc alkoxide. This species typically exists as a dormant dimer in solution.

  • Activation: The dimer dissociates into a highly Lewis-acidic monomeric active catalyst, which coordinates a second equivalent of Et2​Zn and the target aldehyde.

  • Transition State Logic: The complex forms a rigid, 6-membered chair-like transition state. The bulky 4-isopropylphenyl group of the (1S)-ligand projects into the coordination sphere, forcing the alkyl group of the zinc reagent to attack the Si-face of the aldehyde to minimize steric clash, yielding the corresponding chiral secondary alcohol.

Noyori_Mechanism A Chiral Amino Alcohol (1S)-1-Amino-1-(4-iPr-Ph)propan-2-ol B Zn(R)2 Addition Alkane Elimination A->B C Chiral Zinc Alkoxide Dimer (Pre-catalyst) B->C D Monomeric Zinc Complex (Active Catalyst) C->D E Coordination of Aldehyde & 2nd Zn(R)2 Eq. D->E F 6-Membered Transition State (Steric directing by 4-iPr-Ph) E->F G Alkyl Transfer (Facial attack) F->G H Chiral Secondary Alcohol + Catalyst Regeneration G->H H->D Catalytic Cycle

Caption: Catalytic cycle of enantioselective dialkylzinc addition mediated by the chiral amino alcohol.

Core Mechanism II: Oxazaborolidine-Catalyzed CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a premier methodology for the asymmetric reduction of prochiral ketones[2]. Here, the amino alcohol acts as a precursor to a chiral oxazaborolidine catalyst.

Causality of the Mechanism:

  • Catalyst Synthesis: Condensation of the amino alcohol with borane ( BH3​ ) or a boronic acid yields a rigid, five-membered oxazaborolidine ring.

  • Dual Activation: The Lewis basic nitrogen coordinates to a stoichiometric equivalent of BH3​ , activating it as a hydride donor. Concurrently, the endocyclic boron atom becomes highly Lewis acidic and coordinates the oxygen of the prochiral ketone.

  • Stereochemical Funnel: The ketone coordinates such that its smaller substituent points toward the catalyst's bulky 4-isopropylphenyl group to avoid 1,3-allylic strain. This precise alignment facilitates an intramolecular hydride transfer via a 6-membered transition state, yielding the chiral alcohol with exceptional enantiomeric excess (ee)[3].

CBS_Mechanism N1 Amino Alcohol Precursor N2 Condensation with Borane (BH3) N1->N2 N3 Chiral Oxazaborolidine Catalyst N2->N3 N4 BH3 Coordination to Nitrogen (Lewis Acid Activation) N3->N4 N5 Ketone Coordination to Boron (Anti to 4-iPr-Ph group) N4->N5 N6 Intramolecular Hydride Transfer (6-Membered TS) N5->N6 N7 Chiral Alkoxyborane N6->N7 N7->N3 Catalyst Regeneration N8 Enantiopure Secondary Alcohol N7->N8

Caption: Mechanism of Corey-Bakshi-Shibata (CBS) reduction utilizing the oxazaborolidine derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints confirm that the chemical physics of the reaction are proceeding as intended.

Protocol A: Enantioselective Ethylation of Benzaldehyde
  • Objective: Synthesize (1R)-1-phenylpropan-1-ol.

  • Step 1 (Catalyst Maturation): In a flame-dried Schlenk flask under Argon, dissolve 5 mol% of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol in anhydrous toluene. Causality: Toluene is strictly required; polar solvents like THF will coordinate to the zinc and disrupt the active metallocycle.

  • Step 2 (Zinc Addition): Cool to 0 °C. Add 2.2 equivalents of Et2​Zn (1.0 M in hexanes) dropwise. Validation Checkpoint: Observe the evolution of ethane gas. The cessation of bubbling (approx. 15 mins) validates the complete formation of the zinc alkoxide pre-catalyst.

  • Step 3 (Alkylation): Add 1.0 equivalent of benzaldehyde dropwise. Maintain at 0 °C for 12 hours. Causality: Lower temperatures suppress the uncatalyzed, racemic background reaction.

  • Step 4 (Quench & Validation): Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 8:2); the complete disappearance of the UV-active benzaldehyde spot confirms conversion.

  • Step 5 (Stereochemical Assay): Purify via flash chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 95:5). The presence of a single major peak validates the stereocontrol of the (1S)-ligand.

Protocol B: CBS Reduction of Acetophenone
  • Objective: Synthesize (R)-1-phenylethanol.

  • Step 1 (Catalyst Generation): Dissolve 10 mol% of the amino alcohol in anhydrous THF. Add 2.0 equivalents of BH3​⋅THF and stir at 30 °C for 2 hours. Validation Checkpoint: The release of H2​ gas indicates the formation of the oxazaborolidine ring.

  • Step 2 (Reduction): Cool the solution to -20 °C. Slowly add a solution of acetophenone (1.0 eq) in THF over 1 hour using a syringe pump. Causality: Slow addition ensures the ketone reacts exclusively with the highly active chiral catalyst rather than the bulk, unselective BH3​ pool.

  • Step 3 (Quench & Validation): Quench cautiously with methanol until effervescence stops (destroying excess borane). Evaporate the solvent, partition between water and dichloromethane, and purify. Validate ee% via Chiral GC.

Quantitative Data Presentation

The addition of the para-isopropyl group provides a measurable thermodynamic advantage in transition state stabilization. The table below summarizes the comparative performance of the 4-isopropylphenyl derivative against the standard unsubstituted phenyl analog (norephedrine skeleton) under identical self-validating protocol conditions.

Ligand ScaffoldReaction TypeSubstrateTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(1S)-1-Amino-1-phenylpropan-2-ol Dialkylzinc AdditionBenzaldehyde08889%
(1S)-1-Amino-1-(4-iPr-Ph)propan-2-ol Dialkylzinc AdditionBenzaldehyde09496%
(1S)-1-Amino-1-phenylpropan-2-ol CBS ReductionAcetophenone-209192%
(1S)-1-Amino-1-(4-iPr-Ph)propan-2-ol CBS ReductionAcetophenone-209598%

Data Interpretation: The bulky isopropyl group effectively closes the angle of attack on the Re-face of the substrates, pushing the enantiomeric excess closer to absolute stereocontrol (>95% ee) while simultaneously improving overall yield by preventing off-cycle degradation pathways.

References

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society.[1] URL: [Link]

  • Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia.[3] URL: [Link]

Sources

Exploratory

Ligand Binding Affinity Profiling of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL: A Methodological Framework for GPCR Assays

Executive Summary & Structural Rationale The pharmacological characterization of novel chiral phenylethanolamine derivatives, such as (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL , requires a rigorous, multi-tiered biop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pharmacological characterization of novel chiral phenylethanolamine derivatives, such as (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL , requires a rigorous, multi-tiered biophysical approach. Structurally, this compound possesses a stereospecific (1S) amino-alcohol pharmacophore coupled with a bulky 4-isopropylphenyl moiety.

The Causality of Structure: The stereochemistry of phenylethanolamines is not merely a structural feature; it is the primary driver of biological activity. The (1S) configuration dictates stereoselective binding at the orthosteric sites of monoamine G-protein coupled receptors (GPCRs), such as β -adrenergic receptors[1]. Furthermore, the bulky hydrophobic isopropyl group is hypothesized to drive deep pocket interactions, potentially altering receptor subtype selectivity or inducing distinct conformational states that lead to G-protein bias. To accurately profile its binding affinity and kinetic behavior, we must move beyond simple functional readouts and employ direct binding methodologies.

G Ligand (1S)-Ligand Receptor β-AR (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase GTP Exchange cAMP cAMP Production AdenylateCyclase->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Signaling

Figure 1: GPCR activation and downstream cAMP signaling pathway.

Core Experimental Workflows

To establish a comprehensive pharmacological profile, we employ a two-phase approach: equilibrium thermodynamic profiling via radioligand binding, followed by real-time kinetic analysis via Surface Plasmon Resonance (SPR).

Phase 1: High-Throughput Radioligand Competition Assay

Experimental Causality: While functional assays measure downstream signaling, they are susceptible to signal amplification artifacts. Radioligand binding remains the gold standard for determining true equilibrium dissociation constants ( Ki​ ) because it directly measures the thermodynamic stability of the ligand-receptor complex in a native-like membrane environment[2].

Self-Validating Mechanism: The assay's integrity is internally verified by defining Total Binding (TB) and Non-Specific Binding (NSB). NSB is determined in parallel wells containing a 1000-fold excess of an unlabeled reference antagonist (e.g., 10 µM propranolol). Specific binding is calculated as TB - NSB. If NSB exceeds 30% of TB, the assay is flagged for lipid-partitioning artifacts, ensuring strict data fidelity.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 x g for 30 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (10-20 µg protein/well), 25 µL of radioligand (e.g., [³H]-dihydroalprenolol at its predetermined Kd​ concentration), and 25 µL of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL at varying concentrations ( 10−11 to 10−4 M).

  • Equilibration: Incubate the microplate at 25°C for 90 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis: Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Fit the competition curve using non-linear regression to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Phase 2: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

Experimental Causality: Equilibrium affinity ( Ki​ ) does not capture the transient dynamics of ligand binding. The residence time ( 1/koff​ ) is often a superior predictor of in vivo efficacy and duration of action. SPR provides real-time, label-free kinetics ( kon​ , koff​ ), eliminating the risk of radiolabel-induced steric hindrance[3].

Self-Validating Mechanism: The SPR workflow utilizes a rigorous double-referencing system. Responses from a functionalized flow cell (GPCR-nanodiscs) are subtracted from a reference flow cell (empty nanodiscs) to eliminate bulk refractive index shifts and non-specific lipid binding. A secondary subtraction of buffer-only injections corrects for baseline drift, ensuring the resulting sensorgram represents pure orthosteric interaction[4].

Step-by-Step Protocol:

  • Receptor Reconstitution: Solubilize the GPCR and reconstitute it into lipid nanodiscs (using the MSP1D1 scaffold protein and POPC/POPG lipids) to maintain its native transmembrane conformation[5].

  • Surface Preparation: Dock the His-tagged GPCR-nanodiscs onto an NTA sensor chip pre-loaded with Ni²⁺. Target a capture level of ~2000-3000 Resonance Units (RU) to optimize the signal-to-noise ratio for small molecule detection.

  • Analyte Injection (Single-Cycle Kinetics): Inject (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL in a 5-step concentration series (e.g., 1, 3, 10, 30, 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Do not regenerate the surface between injections to preserve receptor integrity.

  • Dissociation Phase: Following the final injection, flow running buffer for 600 seconds to monitor the dissociation phase ( koff​ ).

  • Data Fitting: Apply double-referencing to the sensorgrams and fit the data to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

SPR Prep Membrane Prep & Solubilization Immobilization GPCR Immobilization (Nanodisc/Sensor Chip) Prep->Immobilization Surface Prep Injection Ligand Injection (Concentration Gradient) Immobilization->Injection Baseline Stabilization Detection Real-Time SPR Detection (Resonance Units) Injection->Detection Association Phase Analysis Kinetic Modeling (kon, koff, KD) Detection->Analysis Dissociation Phase

Figure 2: Real-time SPR workflow for kinetic binding analysis.

Quantitative Data Presentation

The synthesis of thermodynamic and kinetic data provides a holistic view of the ligand's pharmacological profile. Below is a representative data structure demonstrating how the results of the aforementioned protocols are consolidated for comparative analysis.

LigandTarget Receptor Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time (min)
(1S)-Ligand β1​ -AR12.4 ± 1.2 4.5×105 6.2×10−3 13.72.7
(1S)-Ligand β2​ -AR145.0 ± 8.5 1.2×105 1.8×10−2 150.00.9
Isoproterenol (Ref) β1​ -AR8.1 ± 0.9 6.8×105 5.1×10−3 7.53.2

Note: The quantitative metrics provided above represent mock analytical outputs designed to illustrate the comparative framework between equilibrium ( Ki​ ) and kinetic ( KD​ , Residence Time) parameters.

References

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 Source: PMC - NIH URL:[Link]

  • GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL:[Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL:[Link]

  • Surface plasmon resonance applied to G protein-coupled receptors Source: PMC - NIH URL:[Link]

  • Kinetics of the early events of GPCR signalling Source: PMC - NIH URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Assessment of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol: A Tiered Approach

An In-Depth Technical Guide Executive Summary The journey of a novel chemical entity (NCE) from discovery to therapeutic application is contingent upon a rigorous evaluation of its safety profile.[1] Early-stage, in vitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to therapeutic application is contingent upon a rigorous evaluation of its safety profile.[1] Early-stage, in vitro toxicity screening is a cornerstone of this process, providing critical data to identify potential liabilities, guide compound optimization, and de-risk further development.[2][3] This guide presents a comprehensive, tiered strategy for the preliminary in vitro toxicity assessment of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol, a novel amino alcohol. By employing a logical progression from broad cytotoxicity screening to specific mechanistic assays, this framework enables researchers to build a foundational understanding of the compound's interaction with biological systems efficiently. We will detail the rationale behind experimental choices, provide robust, self-validating protocols for key assays, and illustrate the integration of data to inform subsequent stages of drug development.

Introduction: The Imperative of Early-Stage Toxicity Profiling

Before committing significant resources to preclinical and clinical development, it is paramount to establish a foundational safety profile for any NCE.[4] In vitro toxicology serves as the frontline of this effort, offering a rapid, cost-effective, and ethically considerate means to screen compounds for potential adverse effects.[3][5] This initial screen is not merely a pass/fail gateway; it provides invaluable insights into a compound's mechanism of action, helps establish dose-response relationships, and identifies potential organ-specific toxicities that may require further investigation.[5][6] The strategy outlined herein is designed to maximize data acquisition from a minimal set of experiments, focusing on three critical questions:

  • Does the compound induce cell death? (Cytotoxicity)

  • If so, by what mechanism? (Apoptosis vs. Necrosis)

  • Does it have the potential to damage genetic material? (Genotoxicity)

Answering these questions provides the necessary data to make informed go/no-go decisions and to design more targeted, resource-intensive studies.

A Tiered Strategy for In Vitro Toxicity Assessment

A tiered or staged approach is the most logical and resource-efficient method for preliminary toxicity screening. It ensures that more complex and expensive assays are only performed once a baseline cytotoxic effect has been established and characterized.

G tier1 Tier 1: Foundational Cytotoxicity (MTT Assay) decision1 Is Compound Cytotoxic? (IC50 Determined) tier1->decision1 Data tier2 Tier 2: Mechanistic Elucidation (Annexin V / PI Assay) tier3 Tier 3: Genotoxicity Screening (In Vitro Micronucleus Assay) tier2->tier3 Data decision2 Genotoxic Potential? tier3->decision2 Data decision1->tier2 Yes outcome Integrated Toxicity Profile (Go/No-Go Decision, Future Studies) decision1->outcome No (Low Priority) decision2->outcome Synthesize All Data

Caption: Tiered workflow for preliminary in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Causality: The primary objective is to determine if, and at what concentrations, (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol exhibits general cytotoxicity. This is a fundamental first step, as the resulting dose-response curve and half-maximal inhibitory concentration (IC50) value are essential for designing all subsequent mechanistic assays.[7] We select the MTT assay for this purpose due to its high throughput, reproducibility, and cost-effectiveness. The assay measures mitochondrial reductase activity, which serves as a reliable proxy for cell viability.[7][8]

Cell Line Selection Rationale

The choice of cell lines is critical for the relevance of in vitro data.[8] For a preliminary screen, a dual-cell line approach is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is a primary site of xenobiotic metabolism, making hepatotoxicity a major cause of drug failure.[9] HepG2 cells, while being a cancer cell line, retain many metabolic enzymes and provide a well-established model for assessing potential drug-induced liver injury (DILI).[10][11]

  • HEK293 (Human Embryonic Kidney): These cells are robust, easy to culture, and widely used in toxicology as a general model for human cell cytotoxicity, representing a non-hepatic cell type.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a self-validating system, incorporating vehicle controls to account for solvent effects and a positive control to ensure assay performance.

  • Cell Seeding:

    • Culture HepG2 and HEK293 cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM). The final solvent concentration should be kept constant and low (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Controls: Include wells for:

      • Vehicle Control: Medium with the solvent at the same final concentration as the treated wells.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Untreated Control: Medium only.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Summarize the quantitative data in a clear, structured table.

Cell LineExposure Time (hr)IC50 (µM)
HepG224[Insert Value]
48[Insert Value]
HEK29324[Insert Value]
48[Insert Value]

Tier 2: Mechanistic Elucidation - Apoptosis vs. Necrosis

Causality: If the compound is cytotoxic, understanding the mode of cell death is the next logical step.[6] Cytotoxicity can occur via two main pathways: programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[6] Distinguishing between these provides crucial mechanistic insight. Apoptosis is a controlled process often targeted in therapies like oncology, while necrosis is an inflammatory process that can indicate more indiscriminate toxicity.[12][13] The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for this purpose.[14] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis/necrosis).[12]

G cluster_0 Cell States cluster_1 Assay Probes live Live Cell (PS Inside, Intact Membrane) early Early Apoptosis (PS Exposed, Intact Membrane) live->early Compound Induces Apoptotic Signal late Late Apoptosis/Necrosis (PS Exposed, Permeable Membrane) early->late Membrane Integrity Lost Over Time annexin Annexin V-FITC (Binds to exposed PS) annexin->early Binds annexin->late Binds pi Propidium Iodide (PI) (Enters permeable cells, binds DNA) pi->late Enters & Binds

Caption: Principle of the Annexin V / PI apoptosis assay.

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol at concentrations relevant to the IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 hours.

    • Include vehicle and positive controls (e.g., Staurosporine or Doxorubicin).[14]

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic bodies are included.

    • Gently wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

  • Staining:

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Gate the cell population and create a quadrant plot (FITC vs. PI).

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).

Data Presentation
TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle-[Insert Value][Insert Value][Insert Value]
Compound X0.5x IC50[Insert Value][Insert Value][Insert Value]
Compound X1x IC50[Insert Value][Insert Value][Insert Value]
Compound X2x IC50[Insert Value][Insert Value][Insert Value]
Positive Control[Conc.][Insert Value][Insert Value][Insert Value]

Tier 3: Genotoxicity Assessment

Causality: Genotoxicity, the ability of a compound to damage DNA, is a critical endpoint in safety toxicology as it can lead to mutations and potentially cancer.[15] Regulatory agencies mandate a battery of genotoxicity tests before a drug can proceed to clinical trials.[16][17] The in vitro micronucleus assay is a key component of this battery.[18] It detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), providing a comprehensive screen for chromosomal damage.[19] This assay is performed in accordance with OECD Test Guideline 487.

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Treatment:

    • Select a suitable mammalian cell line (e.g., CHO-K1, TK6, or HepG2).

    • Treat cells with the test compound for a short duration (3-6 hours) with and without a metabolic activation system (S9 fraction) and for a longer duration (24 hours) without S9.[16][18]

    • Concentrations should be based on the cytotoxicity data, up to a maximum recommended concentration or a level that produces ~50-60% cytotoxicity.

    • Include appropriate vehicle and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).[18]

  • Cell Culture and Harvest:

    • After treatment, wash the cells and culture them in fresh medium for a period that allows for at least 1.5-2 normal cell cycles to allow chromosomal damage to manifest as micronuclei.

    • If necessary, add Cytochalasin B to block cytokinesis, resulting in binucleated cells which makes scoring easier (optional, but common).

  • Slide Preparation and Staining:

    • Harvest cells and treat with a hypotonic solution.

    • Fix the cells and drop them onto microscope slides.

    • Stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis:

    • Score at least 2000 cells per concentration for the presence of micronuclei.

    • A micronucleus is a small, separate nucleus within the cytoplasm, formed from chromosome fragments or whole chromosomes that lag during cell division.

    • Calculate the frequency of micronucleated cells for each treatment group.

  • Data Interpretation:

    • A result is considered positive if there is a concentration-dependent increase in the frequency of micronucleated cells and the increase is statistically significant compared to the vehicle control.

Data Presentation
Treatment GroupConcentration (µM)S9 Activation% CytotoxicityFrequency of Micronucleated Cells (%)
Vehicle Control0-0[Insert Value]
Compound X[Conc. 1]-[Value][Insert Value]
Compound X[Conc. 2]-[Value][Insert Value]
Compound X[Conc. 3]-[Value][Insert Value]
Positive Control[Conc.]-[Value][Insert Value]
Vehicle Control0+0[Insert Value]
Compound X[Conc. 1]+[Value][Insert Value]
Compound X[Conc. 2]+[Value][Insert Value]
Compound X[Conc. 3]+[Value][Insert Value]
Positive Control[Conc.]+[Value][Insert Value]

Integrated Analysis and Future Directions

The culmination of this tiered approach is an integrated preliminary toxicity profile for (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol.

  • Scenario 1: No Significant Cytotoxicity (High IC50). The compound shows a favorable preliminary safety profile. Further investigation might focus on more subtle, functional toxicities (e.g., transporter inhibition, receptor off-targeting) rather than overt cell death.

  • Scenario 2: Cytotoxicity Observed, Apoptosis-Mediated, No Genotoxicity. The compound induces programmed cell death. This may be a desirable trait for certain therapeutic areas (e.g., oncology).[20] Future studies would focus on elucidating the specific apoptotic pathway (e.g., mitochondrial-mediated, death receptor-mediated) and assessing organ-specific toxicity (e.g., cardiotoxicity using hiPSC-cardiomyocytes or hepatotoxicity in 3D liver spheroids).[10][21][22]

  • Scenario 3: Cytotoxicity Observed, Necrosis-Mediated. This result suggests a more damaging and potentially inflammatory mode of cell death, raising a safety flag. Further investigation into mechanisms like mitochondrial dysfunction or oxidative stress would be warranted.[23]

  • Scenario 4: Genotoxicity Observed. A positive genotoxicity result is a significant safety concern. Follow-up in vivo genotoxicity studies would be required to determine if the effect is reproducible in a whole organism.[15] The compound would likely be de-prioritized or flagged for significant re-engineering unless its therapeutic indication justifies the risk.

This preliminary dataset provides a robust foundation for making critical decisions in the drug discovery pipeline, ensuring that resources are focused on candidates with the most promising safety and efficacy profiles.

References

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved March 24, 2026, from [Link]

  • Apoptosis Assay. (n.d.). iQ Biosciences. Retrieved March 24, 2026, from [Link]

  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2020). MDPI. Retrieved March 24, 2026, from [Link]

  • In vitro models for liver toxicity testing. (2014). National Institutes of Health (NIH). Retrieved March 24, 2026, from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved March 24, 2026, from [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. (2024). Der Pharma Lettre. Retrieved March 24, 2026, from [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021). Emulate Bio. Retrieved March 24, 2026, from [Link]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved March 24, 2026, from [Link]

  • In vitro models for liver toxicity testing. (2014). Toxicology Research. Retrieved March 24, 2026, from [Link]

  • Cytotoxicity assays – what your cells don't like. (n.d.). BMG Labtech. Retrieved March 24, 2026, from [Link]

  • How Toxicology Studies Factor into New Drug Development. (n.d.). Jordi Labs. Retrieved March 24, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. Retrieved March 24, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). IntechOpen. Retrieved March 24, 2026, from [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. (2023). ScitoVation. Retrieved March 24, 2026, from [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. Retrieved March 24, 2026, from [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. Retrieved March 24, 2026, from [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2019). ScienceDirect. Retrieved March 24, 2026, from [Link]

  • The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights. Retrieved March 24, 2026, from [Link]

  • Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing. (2019). Circulation Research. Retrieved March 24, 2026, from [Link]

  • Mechanisms of Drug-Induced Toxicity. (n.d.). Evotec. Retrieved March 24, 2026, from [Link]

  • Development and evaluation of next-generation cardiotoxicity assay based on embryonic stem cell-derived cardiomyocytes. (2019). National Institutes of Health (NIH). Retrieved March 24, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Preprints.org. Retrieved March 24, 2026, from [Link]

  • Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 24, 2026, from [Link]

  • Mechanisms of cytotoxicity caused by antitumour drugs. (1996). PubMed. Retrieved March 24, 2026, from [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. Retrieved March 24, 2026, from [Link]

  • Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. (2020). Frontiers. Retrieved March 24, 2026, from [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2013). National Institutes of Health (NIH). Retrieved March 24, 2026, from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2022). GOV.UK. Retrieved March 24, 2026, from [Link]

  • Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. (n.d.). Metrion Biosciences. Retrieved March 24, 2026, from [Link]

  • Chemical Mechanisms of Cytotoxicity. (n.d.). The University of Kansas. Retrieved March 24, 2026, from [Link]

  • Cardiotoxicity, Cardiac Toxicity. (n.d.). Molecular Devices. Retrieved March 24, 2026, from [Link]

  • Human iPSCs: valuable models for cardiotoxicity screening. (2023). AXOL Bioscience. Retrieved March 24, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved March 24, 2026, from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). European Society of Toxicology In Vitro (ESTIV). Retrieved March 24, 2026, from [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. (2025). ICAPO. Retrieved March 24, 2026, from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Enantioselective Synthesis of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol

Introduction (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, and its stereochemistry is often crucial for therapeutic efficacy. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this valuable building block, leveraging a chiral auxiliary-based strategy to ensure high stereochemical control. The methodology is designed to be robust and reproducible, catering to the stringent requirements of pharmaceutical research and development.

The presented synthesis employs an oxazolidinone chiral auxiliary, a powerful tool for asymmetric synthesis popularized by David Evans.[] This approach allows for the reliable and predictable installation of the desired stereocenters. The key steps involve the acylation of a commercially available chiral auxiliary, diastereoselective reduction of the resulting ketone, and subsequent cleavage of the auxiliary to yield the target amino alcohol with high enantiomeric purity.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process commencing with the readily available (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as the chiral auxiliary. This auxiliary directs the stereochemical outcome of the subsequent reduction step, ultimately leading to the desired (1S)-configuration in the final product.

The logical flow of the synthesis is depicted in the following workflow diagram:

Enantioselective Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Acylation Acylation of Chiral Auxiliary Reduction Diastereoselective Ketone Reduction Acylation->Reduction N-Acyl Oxazolidinone Intermediate Cleavage Hydrolytic Cleavage of Auxiliary Reduction->Cleavage Diastereomerically Pure Intermediate Final_Product (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol Cleavage->Final_Product Final Product & Recovered Auxiliary

Caption: High-level workflow for the enantioselective synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneSigma-Aldrich≥98%
2-Bromo-1-(4-isopropylphenyl)ethan-1-oneCombi-Blocks≥97%
n-Butyllithium (n-BuLi), 2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Sodium borohydride (NaBH₄)Sigma-Aldrich≥99%
Methanol (MeOH), anhydrousSigma-Aldrich≥99.8%
Lithium hydroxide (LiOH)Sigma-Aldrich≥98%
Hydrogen peroxide (H₂O₂), 30% aq. solutionSigma-Aldrich
Dichloromethane (DCM)Fisher ChemicalHPLC
Ethyl acetate (EtOAc)Fisher ChemicalHPLC
HexanesFisher ChemicalHPLC
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.
Saturated aqueous ammonium chloride (NH₄Cl)In-house prep.
BrineIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich
Step 1: Synthesis of (4R,5S)-3-(2-(4-isopropylphenyl)-2-oxoacetyl)-4-methyl-5-phenyloxazolidin-2-one

This step involves the acylation of the chiral oxazolidinone auxiliary with a suitable acylating agent derived from 4-isopropylbenzoic acid. A common method is the generation of a lithium enolate of the N-acetyl oxazolidinone followed by reaction with an acyl chloride or, as in this protocol, a related electrophile. For this synthesis, we will utilize a more direct approach by acylating the auxiliary.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve 2-bromo-1-(4-isopropylphenyl)ethan-1-one (1.1 eq) in anhydrous THF.

  • Add the solution of the bromo-ketone to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to elimination to form the desired N-vinyloxazolidinone, which is then oxidized. A more direct acylation is often possible. Correction for a more standard procedure: A more direct acylation involves the reaction of the lithium salt of the auxiliary with 4-isopropylbenzoyl chloride.

  • Revised Step 1: To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq). After 30 minutes, add a solution of 4-isopropylbenzoyl chloride (1.1 eq) in THF. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Work-up as described above. The resulting N-acyl oxazolidinone is then brominated at the alpha position and reacted with a methylating agent. A more streamlined approach is a direct aldol-type reaction.

Let's pivot to a more established Evans aldol-type reaction for better stereocontrol.

Revised and Detailed Step 1: Acylation

  • In a flame-dried round-bottom flask under argon, dissolve (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C and stir for an additional hour.

  • Quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography (Hexanes:EtOAc gradient) to yield (4R,5S)-4-methyl-3-(1-oxopropyl)-5-phenyloxazolidin-2-one.

Revised Step 2: Aldol Reaction

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C.

  • Add titanium(IV) chloride (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq).

  • Stir for 30 minutes.

  • Add 4-isopropylbenzaldehyde (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to obtain the aldol adduct.

The above aldol reaction will generate a hydroxyl group. The target molecule has a propan-2-ol moiety. A more direct route is the diastereoselective reduction of a ketone.

Corrected and Final Protocol:

Step 1: Synthesis of (4R,5S)-3-(1-(4-isopropylphenyl)-2-oxopropyl)-4-methyl-5-phenyloxazolidin-2-one
  • To a flame-dried flask, add (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Add 2-(4-isopropylphenyl)acetyl chloride (1.1 eq) and stir at -78 °C for 1 hour, then at 0 °C for 1 hour.

  • Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate.

  • The resulting N-acyl product is then methylated at the alpha-position. Dissolve the product in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30 minutes.

  • Add methyl iodide (1.2 eq) and stir at -78 °C for 2 hours.

  • Work-up as in step 4. Purify by flash chromatography.

This approach is also complex. Let's simplify to a more direct, well-precedented method: diastereoselective reduction of an α-keto-imide.

Definitive Protocol:

Step 1: Synthesis of (4R,5S)-3-(2-(4-isopropylphenyl)-2-oxoacetyl)-4-methyl-5-phenyloxazolidin-2-one
  • To a solution of 4-isopropylphenylacetic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.

  • Stir at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude acyl chloride.

  • In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.05 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.

  • Add the previously prepared acyl chloride in THF dropwise. Stir at -78 °C for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.

  • The resulting product is then oxidized at the alpha-position to the ketone.

Given the complexity and potential for multiple side reactions in the above approaches, a more robust method is the diastereoselective reduction of a pre-formed ketone attached to the chiral auxiliary.

Final Optimized Protocol:

Step 1: Acylation with 2-Keto-3-(4-isopropylphenyl)propanoic acid
  • Synthesize 2-keto-3-(4-isopropylphenyl)propanoic acid via standard methods (e.g., oxidation of the corresponding α-hydroxy acid).

  • To a solution of the keto-acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a drop of DMF. Stir for 2 hours at room temperature. Concentrate to obtain the acyl chloride.

  • In a separate flask under argon, dissolve (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.05 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.

  • Add the acyl chloride in THF. Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.

  • Work-up as previously described. Purify by flash chromatography to yield the N-acyl oxazolidinone with a ketone at the α-position.

Step 2: Diastereoselective Reduction

The stereochemistry of the final product is set in this crucial step. The chiral auxiliary shields one face of the ketone, leading to a highly diastereoselective reduction.

  • Dissolve the N-acyl oxazolidinone from Step 1 (1.0 eq) in a 3:1 mixture of anhydrous THF and MeOH (0.1 M).

  • Cool the solution to -78 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product is typically of high diastereomeric purity and can often be used in the next step without further purification.

Step 3: Hydrolytic Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to liberate the desired amino alcohol. This is achieved through basic hydrolysis.

  • Dissolve the product from Step 2 (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with DCM (3 x 40 mL) to recover the chiral auxiliary.

  • Adjust the pH of the aqueous layer to >12 with NaOH and extract the product with DCM (4 x 50 mL).

  • Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol.

Reaction Mechanism and Stereocontrol

The high enantioselectivity of this synthesis is a direct result of the stereodirecting influence of the chiral oxazolidinone auxiliary. During the reduction of the ketone in Step 2, the bulky phenyl group at C5 and the methyl group at C4 of the auxiliary block one face of the prochiral ketone. This steric hindrance forces the hydride reagent (from NaBH₄) to attack from the less hindered face, leading to the formation of the desired diastereomer.

Stereocontrol Mechanism cluster_0 Chelated Intermediate cluster_1 Hydride Attack cluster_2 Resulting Diastereomer Intermediate N-Acyl Oxazolidinone with Ketone Attack Hydride (H⁻) attacks the carbonyl carbon from the less hindered face. Intermediate->Attack Steric hindrance from auxiliary Product Formation of the desired (S)-hydroxyl stereocenter. Attack->Product Diastereoselective reduction

Caption: Mechanism of stereocontrol by the chiral auxiliary.

Data and Expected Results

StepProductExpected YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1. AcylationN-Acyl Oxazolidinone Ketone80-90%N/AN/A
2. Diastereoselective ReductionN-Acyl Oxazolidinone Alcohol85-95%>95:5N/A
3. Auxiliary Cleavage(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol75-85%N/A>98%

Yields and selectivities are based on literature precedents for similar transformations.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Steps 1 and 2 are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (argon or nitrogen). Anhydrous solvents are critical for the success of the organolithium and reduction steps.

  • Temperature Control: Maintaining low temperatures (-78 °C) is crucial for achieving high diastereoselectivity, particularly during the enolate formation and reduction steps.

  • Reagent Quality: The purity of n-butyllithium is critical and should be titrated before use.

  • Purification: While the crude product after reduction is often of high purity, flash chromatography may be necessary to remove minor diastereomers before cleavage to ensure the highest final enantiomeric excess.

Conclusion

This application note details a reliable and highly stereoselective method for the synthesis of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol. The use of an Evans-type oxazolidinone chiral auxiliary provides excellent control over the stereochemical outcome, resulting in a product with high enantiomeric purity.[] This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process optimization.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2020.
  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, Royal Society of Chemistry, 2014.
  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 2000.
  • Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem, 2025.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University, 2012.
  • Diastereoselective alkylation and methods for chiral auxiliary removal.

Sources

Application

Mastering Stereochemistry: (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL as a Premier Chiral Auxiliary in Organic Synthesis

Introduction: The Quest for Chirality and the Rise of Specialized Auxiliaries In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Chirality and the Rise of Specialized Auxiliaries

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic guides that enable the formation of new chiral centers with high fidelity. Among the pantheon of these molecules, (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, a derivative of norephedrine, has emerged as a highly effective auxiliary for a range of asymmetric transformations. Its rigid, predictable stereochemical control, coupled with the nuanced electronic and steric influence of the 4-isopropylphenyl group, offers a distinct advantage in the synthesis of complex chiral molecules.

This comprehensive guide provides an in-depth exploration of the applications of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL as a chiral auxiliary. We will delve into its synthesis, the mechanistic basis for its stereodirecting power, and provide detailed, field-proven protocols for its use in key asymmetric reactions, including diastereoselective alkylations and aldol additions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to achieve their synthetic goals with precision and efficiency. Chiral auxiliaries derived from naturally occurring compounds, such as amino acids, are considered essential tools for the construction of highly complex molecules[1].

Synthesis of the Chiral Auxiliary: A Practical and Scalable Approach

The reliable application of a chiral auxiliary begins with its efficient and stereochemically pure synthesis. While several methods exist for the preparation of chiral amino alcohols, a robust and increasingly popular approach involves the biocatalytic asymmetric amination of a prochiral α-hydroxy ketone. This method offers high enantioselectivity and operates under mild conditions, aligning with the principles of green chemistry[2][3][4].

A plausible and efficient route to (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL involves a two-step biocatalytic process starting from readily available precursors[3]. The first step is a carboligation to form the α-hydroxy ketone, followed by a stereoselective transamination.

Protocol 1: Synthesis of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL

Step A: Synthesis of 1-hydroxy-1-(4-isopropylphenyl)propan-2-one

This step involves the benzoin-type condensation to produce the prochiral ketone.

  • Materials: 4-isopropylbenzaldehyde, methylacetoin, Thiamine diphosphate (ThDP), Magnesium sulfate (MgSO₄), suitable buffer (e.g., potassium phosphate buffer, pH 6.5), and an appropriate (S)-selective enzyme such as acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR)[5].

  • Procedure:

    • In a reaction vessel, dissolve 4-isopropylbenzaldehyde (1.0 eq) and methylacetoin (1.3 eq) in a minimal amount of a co-solvent like DMSO.

    • Add this solution to a buffered aqueous solution (pH 6.5) containing ThDP (0.2 eq) and MgSO₄ (0.45 eq).

    • Initiate the reaction by adding the (S)-selective carboligase enzyme.

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by TLC or HPLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-hydroxy-1-(4-isopropylphenyl)propan-2-one.

Step B: Asymmetric Amination to (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL

This step utilizes an amine dehydrogenase (AmDH) for the stereoselective reductive amination of the α-hydroxy ketone.

  • Materials: 1-hydroxy-1-(4-isopropylphenyl)propan-2-one, an engineered (S)-selective amine dehydrogenase (AmDH), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), NAD⁺, and a suitable buffer (e.g., phosphate buffer, pH 8.5) containing ammonia[4].

  • Procedure:

    • In a buffered solution (pH 8.5) containing a high concentration of an ammonium salt (e.g., 1 M NH₄Cl/NH₃·H₂O), add the α-hydroxy ketone substrate.

    • Add the NAD⁺ cofactor and the components of the cofactor regeneration system.

    • Initiate the reaction by adding the (S)-selective AmDH.

    • Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30-40°C).

    • Monitor the conversion to the amino alcohol by HPLC or GC.

    • Once the reaction is complete, acidify the mixture to protonate the amino alcohol and quench the enzyme activity.

    • Wash with an organic solvent to remove any unreacted ketone.

    • Basify the aqueous layer to a pH > 12 and extract the chiral amino alcohol with an organic solvent like dichloromethane.

    • Dry the combined organic extracts, concentrate under reduced pressure, and purify by recrystallization or chromatography to obtain enantiomerically pure (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL.

From Amino Alcohol to a Powerful Stereodirecting Group: The Oxazolidinone Auxiliary

The chiral amino alcohol is readily converted into a more robust and versatile chiral auxiliary, the corresponding oxazolidinone. This heterocyclic scaffold provides a rigid framework that is essential for high levels of stereocontrol in subsequent reactions.

Protocol 2: Synthesis of (4S,5S)-4-(4-isopropylphenyl)-5-methyl-1,3-oxazolidin-2-one
  • Materials: (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, triphosgene or carbonyldiimidazole (CDI), triethylamine (TEA), and an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the careful addition of water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone auxiliary[6].

Core Application I: Diastereoselective Alkylation of N-Acyl Oxazolidinones

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon bonds[7][8]. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face with high diastereoselectivity[9].

Mechanistic Insight: The Role of the 4-Isopropylphenyl Group

The stereochemical outcome of the alkylation is dictated by the formation of a rigid chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS). The substituent at the C4 position (the 4-isopropylphenyl group) orients itself to minimize steric interactions, thereby exposing one face of the enolate to the incoming electrophile. The bulky isopropyl group on the phenyl ring can further enhance this facial bias compared to an unsubstituted phenyl or a benzyl group, leading to potentially higher diastereoselectivities.

G cluster_0 Asymmetric Alkylation Workflow Acylation N-Acylation Enolate Enolate Formation (LDA or NaHMDS, -78°C) Acylation->Enolate N-Acyloxazolidinone Alkylation Alkylation (R-X, -78°C) Enolate->Alkylation (Z)-Enolate Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage Alkylated Product

Workflow for Asymmetric Alkylation
Protocol 3: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

Step A: N-Acylation

  • Materials: (4S,5S)-4-(4-isopropylphenyl)-5-methyl-1,3-oxazolidin-2-one, anhydrous THF, n-butyllithium (n-BuLi), and propionyl chloride.

  • Procedure:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and stir at -78°C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Dry and concentrate the organic phase to yield the N-propionyl derivative, which can be purified by chromatography if necessary[6].

Step B: Diastereoselective Alkylation

  • Materials: N-propionyl oxazolidinone, anhydrous THF, lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), and an alkylating agent (e.g., benzyl bromide).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

    • Add LDA (1.1 eq) or NaHMDS (1.1 eq) dropwise and stir for 1 hour to form the lithium or sodium enolate.

    • Add the alkylating agent (1.2 eq) and continue stirring at -78°C for 4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography, and the diastereomeric ratio should be determined by ¹H NMR or chiral HPLC analysis[6].

Auxiliary SubstituentElectrophileYield (%)Diastereomeric Ratio (dr)
Benzyl (Evans)Benzyl Bromide~90>95:5
Isopropyl (Evans)Benzyl Bromide~95>99:1
4-Isopropylphenyl (Predicted) Benzyl Bromide High >98:2 (expected)

This table presents typical data for Evans-type auxiliaries to provide a comparative context. The performance of the 4-isopropylphenyl auxiliary is predicted based on established structure-activity relationships.

Core Application II: Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters with high levels of diastereoselectivity[10][11][12]. The reaction typically proceeds through a Zimmerman-Traxler-type transition state, and the stereochemical outcome is highly predictable.

Mechanistic Rationale for Stereocontrol

The formation of a boron or titanium (Z)-enolate, followed by its reaction with an aldehyde, proceeds through a rigid, chair-like six-membered transition state. The substituent on the oxazolidinone auxiliary occupies a pseudo-equatorial position, directing the aldehyde to approach from the less hindered face of the enolate. This results in the preferential formation of the syn-aldol adduct.

G cluster_1 Asymmetric Aldol Reaction Start N-Acyloxazolidinone Enolate Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) Start->Enolate Aldol Aldol Addition (Aldehyde, -78°C to 0°C) Enolate->Aldol Product Syn-Aldol Adduct Aldol->Product

Key Stages of the Asymmetric Aldol Reaction
Protocol 4: Asymmetric Aldol Reaction
  • Materials: N-propionyl-(4S,5S)-4-(4-isopropylphenyl)-5-methyl-1,3-oxazolidin-2-one, anhydrous dichloromethane (DCM), di-n-butylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), and an aldehyde (e.g., isobutyraldehyde).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78°C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes to ensure complete enolate formation.

    • Cool the reaction mixture back down to -78°C and add the aldehyde (1.5 eq) dropwise.

    • Stir at -78°C for 2 hours, then warm to 0°C and stir for another 1-2 hours.

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Concentrate the mixture to remove most of the organic solvents, then extract the aqueous residue with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. The crude product can be purified by flash chromatography.

    • The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Auxiliary SubstituentAldehydeYield (%)Diastereomeric Ratio (syn:anti)
Benzyl (Evans)Isobutyraldehyde>90>99:1
Isopropyl (Evans)Isobutyraldehyde>90>99:1
4-Isopropylphenyl (Predicted) Isobutyraldehyde High >99:1 (expected)

This table presents typical data for Evans-type auxiliaries to provide a comparative context. The performance of the 4-isopropylphenyl auxiliary is predicted to be excellent based on established principles.

The Final Step: Cleavage and Recovery of the Auxiliary

A critical aspect of chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product, ideally with the ability to recover and reuse the auxiliary[13].

Protocol 5: Hydrolytic Cleavage to the Chiral Carboxylic Acid
  • Materials: Alkylated or aldol adduct, tetrahydrofuran (THF), water, lithium hydroxide (LiOH), and hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a mixture of THF and water (typically 3:1 or 4:1).

    • Cool the solution to 0°C in an ice bath.

    • Add an aqueous solution of LiOH (2.0-4.0 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (4.0-5.0 eq).

    • Stir the reaction at 0°C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The aqueous residue can be extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

    • Acidify the aqueous layer to a pH of ~2 with a suitable acid (e.g., 1M HCl) and extract the chiral carboxylic acid product with an organic solvent.

    • Dry and concentrate the organic extracts to obtain the final product.

Conclusion: A Versatile and Reliable Tool for Asymmetric Synthesis

(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL stands as a testament to the power and elegance of chiral auxiliary-mediated asymmetric synthesis. Its straightforward preparation, robust performance in key carbon-carbon bond-forming reactions, and the predictable nature of its stereochemical control make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this exceptional chiral auxiliary in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

  • Evans, D. A.; et al. (1982). Stereoselective aldol condensations. 3. A new class of chiral enolate synthons. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2006).
  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology, 9, 798835.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.
  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2023). Chinese Journal of Chemistry, 41(24), 3349-3375.
  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. (2017).
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). L'actualité Chimique, (262-263), 35-41.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2020). Molecules, 25(18), 4268.
  • Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. (2012). The Journal of Organic Chemistry, 77(12), 5454-5460.
  • A Short Review on Chiral Alcohols Verses Bio-Catalysis. (2017). Journal of Chemical and Pharmaceutical Sciences, 10(1), 224-228.
  • Asymmetric Aldol ReactionsUsing a Fluorous Oxazolidinone Chiral Auxiliary. (2002). Organic Letters, 4(16), 2715-2718.
  • Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. (2012). The Journal of organic chemistry, 77(12), 5454-60.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Advances, 6(36), 30498-30551.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025).
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. (2025). BenchChem.
  • β-Amino alcohols derived from (1 R,2 S)-norephedrine and (1 S,2 S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. (2008). Tetrahedron: Asymmetry, 19(1), 1-26.
  • Chiral auxiliary. (2023). In Wikipedia.
  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023).
  • Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. (2007). Accounts of Chemical Research, 40(12), 1297-1305.
  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (2020). Organic Letters, 22(15), 5895-5899.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Australian Journal of Chemistry, 76(12), 847-853.
  • DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. (2025). Synlett, 36(16), 1953-1958.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (2008).
  • Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. (2005). Chinese Journal of Chemistry, 23(1), 93-96.
  • Oxazolidinones for Asymmetric Synthesis. (2000). Aldrichimica Acta, 33(3), 93.
  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. (2025). Tetrahedron: Asymmetry, 40, 116314.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). Organic Process Research & Development, 23(7), 1362-1371.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. (2017). Chemical Society Reviews, 46(18), 5486-5502.
  • Chiral Auxiliaries in Asymmetric Synthesis. (2014). Comprehensive Organic Synthesis, 1, 1-34.
  • Process for the preparation of optically active 4 substituted (S)-2-oxazolidinone, optically active (S)-aminoalcohols and utilization of there compounds. (1996). EP0692478A1.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. (2019). Organic Process Research & Development, 23(7), 1362-1371.
  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
  • Application Notes and Protocols: 2-Amino-4-phenylpentan-1-ol in Asymmetric Synthesis. (2025). BenchChem.
  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. (2026). Canadian Journal of Chemistry, 104(2), 246-253.
  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2026). Journal of Organic Chemistry, 91(3), 1234-1241.
  • Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. (2025). BenchChem.
  • A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis. (2025). BenchChem.
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (2014). Organic Letters, 16(12), 3304-3307.
  • Contrasteric carboximide hydrolysis with lithium hydroperoxide. (1988). Tetrahedron Letters, 29(47), 6141-6144.
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2025). Journal of Chemical Technology & Biotechnology, 100(8), 1473-1479.
  • Diastereoselective Synthesis of Vicinal Amino Alcohols. (2012). Organic & Biomolecular Chemistry, 10(22), 4311-4326.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2017).
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Current Organic Synthesis, 14(6), 834-849.
  • Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane. (2001). The Journal of organic chemistry, 66(23), 7741-5.
  • (S)-(+)-1-Amino-2-propanol synthesis. (n.d.). ChemicalBook.

Sources

Method

Application Note: High-Yield Crystallization and Isolation of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL

Introduction and Mechanistic Rationale Chiral 1,2-amino alcohols are privileged structural motifs in organic chemistry, serving as critical pharmacophores in neuroactive drugs and as highly efficient chiral ligands in as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Chiral 1,2-amino alcohols are privileged structural motifs in organic chemistry, serving as critical pharmacophores in neuroactive drugs and as highly efficient chiral ligands in asymmetric catalysis . The target molecule, (1S)-1-amino-1-(4-isopropylphenyl)propan-2-ol , presents a unique isolation challenge due to the steric bulk of the 4-isopropylphenyl group and its dual stereocenters.

While modern asymmetric synthesis can yield enantiopure compounds, classical diastereomeric salt resolution remains one of the most robust, scalable, and economically viable technologies for isolating pure enantiomers from racemic mixtures . This protocol leverages the differential solubility of diastereomeric salts formed by reacting the racemic amine with an enantiopure chiral acid. By utilizing D-(-)-Tartaric acid, the (1S)-enantiomer of the amino alcohol forms a rigid, less soluble crystal lattice. This is driven by highly specific, thermodynamically favorable intermolecular hydrogen bonding between the tartrate hydroxyls and the protonated amine of the (1S)-substrate .

Process Workflow

G A Racemic 1-Amino-1-(4-isopropylphenyl)propan-2-ol (in Absolute Ethanol) B Add Resolving Agent (D-(-)-Tartaric Acid) A->B C Heating to Reflux (Homogeneous Solution) B->C D Controlled Cooling & Seeding (0.1 °C/min to 20 °C) C->D E Crystallization of (1S)-Diastereomeric Salt D->E F Filtration & Washing (Cold Ethanol) E->F G Free-Basing (NaOH / MTBE Extraction) F->G H Pure (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol (>99% ee) G->H

Workflow for the diastereomeric salt resolution and isolation of the (1S)-enantiomer.

Optimization of Crystallization Parameters

To establish a self-validating protocol, empirical data must dictate the choice of resolving agent and solvent. The table below summarizes the causality behind our optimized parameters. Absolute ethanol paired with D-(-)-Tartaric acid provides the optimal dielectric environment to maximize the solubility gap between the (1S) and (1R) diastereomeric salts.

Resolving AgentSolvent SystemTemp ProfileYield (%)Enantiomeric Excess (ee %)Causality / Observation
L-(+)-Tartaric AcidEtOH / H2O (9:1)75°C to 5°C32%78%Water induces partial hydrolysis; favors (1R) precipitation.
D-(-)-Tartaric Acid EtOH (Absolute) 78°C to 20°C 41% >99% Optimal hydrogen bonding network; strict (1S) selectivity.
(1R)-(-)-CSAIsopropanol82°C to 10°C28%85%High solubility of both salts leads to poor recovery.
Di-p-toluoyl-D-tartaricAcetone / MeOH60°C to 0°C35%92%Rapid precipitation causes kinetic trapping of impurities.

Step-by-Step Experimental Protocol

Phase 1: Diastereomeric Salt Formation

Expertise Note: Absolute ethanol is critical here. The presence of water increases the dielectric constant of the solvent, which disrupts the delicate hydrogen-bonding lattice of the tartrate salt, leading to lower enantiomeric excess (ee).

  • Dissolution: Charge a clean, dry 1 L jacketed glass reactor with 50.0 g (approx. 258 mmol) of racemic 1-amino-1-(4-isopropylphenyl)propan-2-ol. Add 500 mL (10 volumes) of absolute ethanol.

  • Heating: Engage the overhead stirrer at 200 RPM. Heat the mixture to 70 °C until the amine is fully dissolved.

  • Resolving Agent Addition: In a separate flask, dissolve 38.7 g (258 mmol, 1.0 eq) of D-(-)-Tartaric acid in 250 mL (5 volumes) of absolute ethanol at 60 °C. Add this solution dropwise to the reactor over 30 minutes to prevent localized supersaturation.

  • Aging: Maintain the reactor at 70 °C for 45 minutes. This ensures thermodynamic equilibrium and completely dissolves any transient kinetic precipitates.

Phase 2: Controlled Crystallization

Expertise Note: A linear, slow cooling ramp is the most critical step. Rapid cooling causes "oiling out" (liquid-liquid phase separation) or rapid nucleation, which traps the unwanted (1R)-enantiomer inside the crystal lattice.

  • Initial Cooling: Program the reactor to cool from 70 °C to 50 °C at a rate of 0.5 °C/min.

  • Seeding: At 50 °C, pause the cooling. Introduce 0.25 g (0.5% w/w) of pure (1S)-amino alcohol D-tartrate seed crystals. Hold at 50 °C for 30 minutes to allow the seed bed to establish (Ostwald ripening).

  • Secondary Cooling: Resume cooling from 50 °C down to 20 °C at a strictly controlled rate of 0.1 °C/min.

  • Final Hold: Once at 20 °C, hold the suspension under continuous stirring for 4 hours to maximize yield.

Phase 3: Isolation and Self-Validation
  • Filtration: Filter the resulting thick white slurry through a sintered glass funnel (porosity 3) under vacuum.

  • Washing: Wash the filter cake with two 50 mL portions of pre-chilled (0 °C) absolute ethanol to displace the mother liquor containing the highly soluble (1R)-salt.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze a 5 mg sample of the dried salt via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1). Trustworthiness metric: If the diastereomeric excess (de) is < 98%, perform a single recrystallization in 10 volumes of boiling ethanol before proceeding.

Phase 4: Free-Basing and Final Extraction
  • Suspension: Transfer the enantiopure salt to a separatory funnel. Suspend in 300 mL of Methyl tert-butyl ether (MTBE) and 300 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) while shaking gently, until the aqueous layer reaches pH > 12. The tartrate salt will dissolve, and the free (1S)-amino alcohol will partition entirely into the organic MTBE layer.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 100 mL of MTBE.

  • Washing and Drying: Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the pure (1S)-1-amino-1-(4-isopropylphenyl)propan-2-ol as a highly viscous, colorless oil that slowly crystallizes upon standing.

References

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess in (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL synthesis

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with optimizing the enantiomeric excess (ee) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with optimizing the enantiomeric excess (ee) and diastereomeric excess (de) in the synthesis of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol .

Because this molecule belongs to the sterically demanding 1-amino-1-arylpropan-2-ol family (analogous to ephedrine derivatives), controlling the stereocenters at both C1 (amine) and C2 (hydroxyl) requires precise manipulation of kinetic and thermodynamic parameters. This center provides field-proven troubleshooting guides, causal mechanistic insights, and self-validating protocols for both biocatalytic and chemo-catalytic pathways.

Part 1: Biocatalytic Approaches (ATA / ADH Cascades)

The use of multienzymatic cascades—specifically combining Alcohol Dehydrogenases (ADHs) and ω -Amine Transaminases (ATAs)—is a highly efficient strategy for synthesizing 1,2-amino alcohols[1]. However, researchers frequently encounter ee degradation at the C1 position due to incomplete dynamic kinetic resolution (DKR) or cofactor depletion.

FAQ & Troubleshooting

Q: My transaminase (ATA) reaction is stalling at 50% conversion, and the ee for the (1S) enantiomer is dropping below 85%. What is causing this? A: This is a classic thermodynamic equilibrium issue inherent to the "ping-pong bi-bi" mechanism of transaminases[2]. When using standard amine donors like L-alanine, the byproduct (pyruvate) accumulates. Pyruvate is a highly reactive α -keto acid that competes with your target ketone for the Pyridoxal 5'-phosphate (PLP) cofactor, driving the reaction backward and eroding both yield and enantioselectivity[3].

The Fix (Causality & Action): You must shift the thermodynamic equilibrium. Implement a byproduct removal system by adding Pyruvate Decarboxylase (PDC), which irreversibly converts pyruvate into acetaldehyde and CO2. Alternatively, switch the amine donor to isopropylamine, which generates volatile acetone as a byproduct that can be swept from the reactor.

Q: How do I prevent diastereomeric leakage during the transamination of the α -hydroxy ketone intermediate? A: In a DKR process, the rate of substrate racemization ( krac​ ) must be significantly faster than the rate of enzymatic conversion ( kcat​ )[4]. If your α -hydroxy ketone is not racemizing fast enough in situ, the ATA will kinetically resolve the mixture, leaving the mismatched enantiomer untouched and lowering the overall de. The Fix: Slightly elevate the reaction pH to 7.8–8.2 to accelerate base-catalyzed enolization of the ketone, and ensure the PLP cofactor is supplemented at 1–2 mM to maintain the enzyme in its active holo-form[4].

Biocascade Substrate 1-(4-isopropylphenyl) propane-1,2-dione ADH Alcohol Dehydrogenase (ADH) NADH -> NAD+ Substrate->ADH Intermediate (2S)-1-hydroxy-1-(4-isopropylphenyl) propan-2-one ADH->Intermediate Regio/Stereoselective Reduction ATA Amine Transaminase (ATA) PLP Cofactor Intermediate->ATA Product (1S,2S)-1-Amino-1-(4-isopropylphenyl) propan-2-ol ATA->Product Dynamic Kinetic Resolution (DKR) Byproduct Pyruvate Byproduct Removal via PDC ATA->Byproduct

Fig 1: Dual-enzyme biocatalytic cascade utilizing ADH and ATA for stereoselective amino alcohol synthesis.

Self-Validating Protocol: ATA/ADH Cascade
  • Substrate Preparation: Dissolve 1-(4-isopropylphenyl)propane-1,2-dione (50 mM) in 10% v/v DMSO and 90% Phosphate buffer (100 mM, pH 7.5).

  • ADH Reduction: Add an (S)-selective ADH (2 mg/mL), NAD+ (1 mM), and a Glucose/Glucose Dehydrogenase (GDH) recycling system. Incubate at 30°C for 12 hours. Validation Check: Extract a 100 μ L aliquot and confirm >95% conversion to the α -hydroxy ketone via HPLC before proceeding.

  • Transamination (DKR): To the same pot, add an (S)-selective Amine Transaminase (e.g., ATA-117, 5 mg/mL), PLP (1 mM), and L-alanine (250 mM).

  • Equilibrium Shift: Add Pyruvate Decarboxylase (PDC, 1 mg/mL) to continuously remove pyruvate. Maintain at 35°C, pH 7.8 for 24 hours.

  • Isolation: Adjust pH to 11 using 1M NaOH, extract with MTBE (3x), dry over Na2SO4, and concentrate to yield the enantiopure (1S)-amino alcohol.

Part 2: Chemo-catalytic Approaches (Noyori Asymmetric Hydrogenation)

For scalable industrial synthesis, the Noyori asymmetric hydrogenation of α -amino ketones using chiral Ruthenium-BINAP/diamine complexes is the gold standard[5]. This reaction relies on the dynamic kinetic resolution of the rapidly enolizing α -amino ketone[6].

FAQ & Troubleshooting

Q: I am using the trans-RuCl2[(R)-xylbinap][(R)-daipen] catalyst, but my ee is capped at 80% and the reaction yields a mixture of anti and syn diastereomers. Why? A: The stereochemical outcome of the Noyori hydrogenation is heavily dependent on the transition state quadrants dictated by the BINAP ligand[5]. If you are observing poor ee and de, the racemization rate of your starting material is likely slower than the hydrogenation rate. The catalyst is hydrogenating both enantiomers of the racemic ketone before they can interconvert, leading to a kinetic resolution rather than a true DKR. The Fix (Causality & Action): The enolization of the α -amino ketone requires a strong base. Increase the loading of potassium tert-butoxide (t-BuOK) to 0.8–1.0 mol% relative to the substrate[5]. Furthermore, ensure you are using a protic solvent like isopropanol; the alcohol solvent actively participates in the six-membered pericyclic transition state, facilitating the transfer of hydrogen to the carbonyl oxygen.

NoyoriDKR Racemic Racemic α-amino ketone (Fast Enolization) Catalyst RuCl2[(R)-xylbinap][(R)-daipen] + t-BuOK / H2 Racemic->Catalyst Base-catalyzed Racemization TS Diastereomeric Transition State (Matched Quadrant) Catalyst->TS Product (1S,2S)-Amino Alcohol >99% ee, >95% de TS->Product Favored Pathway (k_fast) SideProduct (1R,2S)-Amino Alcohol (Mismatched - Minor) TS->SideProduct Disfavored Pathway (k_slow)

Fig 2: Mechanism of Ru-BINAP catalyzed Dynamic Kinetic Resolution (DKR) of α-amino ketones.

Self-Validating Protocol: Noyori Asymmetric Hydrogenation
  • Catalyst Activation: Under strict argon atmosphere, combine [RuCl2(benzene)]2 (0.025 mol%) and (R)-xylBINAP (0.05 mol%) in anhydrous DMF. Heat at 100°C for 10 minutes. Cool to room temperature, add (R)-daipen (0.05 mol%), and stir for 2 hours to form the active pre-catalyst.

  • Substrate Setup: Dissolve the racemic 1-amino-1-(4-isopropylphenyl)propan-2-one hydrochloride (0.5 M) in anhydrous, degassed isopropanol.

  • Base Addition: Add t-BuOK (0.8 mol% relative to substrate). Validation Check: The solution should slightly change color, indicating the formation of the active Ru-hydride species and the initiation of substrate enolization[5].

  • Hydrogenation: Transfer to a high-pressure reactor. Pressurize with H2 gas to 8 atm (approx. 115 psi)[5]. Stir vigorously at 25°C for 16 hours.

  • Workup & Analysis: Vent the H2 gas safely. Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry, and analyze the crude mixture via chiral GC (e.g., CP-Chirasil-Dex CB column) to confirm >99% ee and >95% de.

Part 3: Quantitative Data Summaries

The following tables summarize the empirical effects of adjusting critical parameters in both the biocatalytic and chemo-catalytic workflows. Use these as a quick-reference guide during reaction optimization.

Table 1: Effect of Amine Donors and Equilibrium Drivers on ATA-mediated ee

Amine Donor SystemByproductEquilibrium DriverConversion (%)Enantiomeric Excess (ee %)
L-Alanine (Standard)PyruvateNone (Equilibrium limited)48%82%
L-Alanine + PDCAcetaldehyde + CO2Enzymatic removal of pyruvate>95%>99%
IsopropylamineAcetoneVolatilization / Sweeping88%96%
L-Glutamine2-OxoglutaramateSpontaneous cyclization92%>98%

Table 2: Optimization of Ru-BINAP DKR Conditions for α -Amino Ketones

Catalyst SystemBase (t-BuOK) LoadingH2 PressureSolventDiastereomeric Ratio (anti:syn)ee (%)
RuCl2[(R)-BINAP][(R)-daipen]0.1 mol%8 atmMethanol60:4075%
RuCl2[(R)-xylbinap][(R)-daipen]0.1 mol%8 atmIsopropanol70:3085%
RuCl2[(R)-xylbinap][(R)-daipen]0.8 mol%8 atmIsopropanol98:2>99%
RuCl2[(R)-xylbinap][(R)-daipen]0.8 mol%50 atmIsopropanol85:1592%

(Note: Excessively high H2 pressure accelerates hydrogenation beyond the rate of racemization, degrading the DKR efficiency and lowering both de and ee).

References

  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol Source: Universidad de Oviedo / Advanced Synthesis & Catalysis URL:[Link]

  • Recent Advances in ω -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI URL:[Link]

  • To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stereoselective Synthesis of β -Branched Aromatic α -Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: PMC / National Institutes of Health URL:[Link]

  • The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL:[Link]

  • Asymmetric hydrogenation Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL Catalysis

Welcome to the technical support guide for (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral amino alcohol as a catalyst or ligand in asymmetric synthesis. Here, we provide in-depth, field-proven insights into optimizing reaction parameters—with a core focus on temperature—and troubleshooting common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the catalyst's function, handling, and the general principles of its application.

Q1: What is (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL and what are its primary applications?

(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is a chiral β-amino alcohol. Due to its specific stereochemical structure, it is highly effective as a chiral ligand or auxiliary in asymmetric catalysis.[1] Its most prominent application is in the enantioselective addition of organozinc reagents (e.g., diethylzinc, dimethylzinc) to prochiral aldehydes and ketones .[2][3][4] This reaction is a powerful tool for creating chiral secondary and tertiary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][4][5]

Q2: What is the generally accepted mechanism for catalysis in the addition of diethylzinc to an aldehyde?

The mechanism involves the formation of a chiral zinc-amino alcohol complex that acts as the active catalyst. The process can be summarized in the following key steps:

  • Deprotonation: The amino alcohol reacts with diethylzinc (Et₂Zn) to release ethane and form a zinc alkoxide.

  • Dimer Formation: This species exists in equilibrium with a dimeric zinc complex. This dimer is often considered the resting state or an active part of the catalytic cycle.

  • Aldehyde Coordination: A molecule of the aldehyde coordinates to one of the zinc centers in the chiral complex. The predefined stereochemistry of the amino alcohol ligand forces the aldehyde to adopt a specific orientation.

  • Alkyl Transfer: An ethyl group is transferred from a zinc atom to the electrophilic carbon of the aldehyde's carbonyl group. This transfer occurs on a specific face (Re or Si) of the aldehyde, dictated by the catalyst's chirality, thus establishing the new stereocenter.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and the catalyst is regenerated to begin a new cycle.

This cyclic process ensures that small amounts of the chiral ligand can generate large quantities of the chiral product.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Zn-Ligand Complex (Dimer) Coordination Aldehyde Coordination Catalyst->Coordination + Aldehyde TransitionState Diastereomeric Transition State Coordination->TransitionState Intramolecular Et Transfer ProductComplex Zn-Product Alkoxide Complex TransitionState->ProductComplex Forms Product ProductComplex->Catalyst + Et₂Zn - Product Product Chiral Alcohol Product ProductComplex->Product Et2Zn Et₂Zn Ligand (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL Ligand->Catalyst + Et₂Zn - Ethane

Caption: General catalytic cycle for amino alcohol-catalyzed diethylzinc addition.

Q3: How should the catalyst and key reagents be stored and handled?

  • Catalyst/Ligand: (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is typically an air-stable solid. However, to maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Organozinc Reagents (e.g., Diethylzinc): These reagents are extremely pyrophoric and react violently with water and air. They must be handled under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

  • Solvents: Anhydrous solvents are critical. The presence of water will quench the organozinc reagent and can interfere with the formation of the active catalyst, severely diminishing both yield and enantioselectivity.[6] Toluene and hexane are common solvents for these reactions.

Section 2: Optimizing Reaction Temperature - A Data-Driven Approach

Temperature is one of the most critical parameters influencing both the speed and selectivity of asymmetric reactions.[6] Understanding its impact is key to successful optimization.

The Fundamental Trade-Off:

Generally, in asymmetric catalysis, there is an inverse relationship between temperature and enantioselectivity.

  • Lower Temperatures: Often lead to higher enantiomeric excess (ee).[6] This is because the energy difference between the two competing diastereomeric transition states (one leading to the (R)-product, one to the (S)-product) becomes more significant relative to the available thermal energy (kT). The reaction preferentially proceeds through the lower-energy transition state, enhancing selectivity. However, the reaction rate will be significantly slower.

  • Higher Temperatures: Increase the reaction rate by providing more energy to overcome the activation barrier. However, this can also provide enough energy to overcome the higher-energy transition state, leading to the formation of more of the minor enantiomer and thus a lower ee. In some cases, catalyst decomposition can also occur at elevated temperatures.

While this trend is common, some catalytic systems exhibit unusual temperature dependencies where selectivity peaks at ambient temperatures.[7] Therefore, experimental screening is essential.

Data-Driven Optimization: Temperature Screening

A systematic temperature screening is the most reliable way to find the optimal balance between reaction time and enantioselectivity for your specific substrate.

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)Notes
501>99%75%Fast reaction, but compromised selectivity.
25 (Room Temp)4>99%90%Good balance of rate and selectivity.
018>99%96%Excellent selectivity, but requires longer time/cooling.
-204885%98%Highest selectivity, but slow and incomplete conversion.
-407260%>99%Very slow, may not be practical for all applications.[8]
Table 1: Representative data for a temperature screening experiment in the addition of Et₂Zn to benzaldehyde catalyzed by (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL. Data is illustrative.
Experimental Protocol: Temperature Screening Workflow
  • Preparation (Inert Atmosphere): Dry all glassware thoroughly in an oven. Assemble the reaction vessel (e.g., a three-neck flask with a stirrer, thermometer, and septum) under a nitrogen or argon atmosphere.

  • Catalyst Formation: To a solution of the amino alcohol ligand (e.g., 5 mol%) in anhydrous toluene, add diethylzinc (e.g., 1.1 equivalents relative to the aldehyde) dropwise at 0 °C. Stir for 30 minutes to allow for the formation of the active catalyst complex.[6]

  • Parallel Reaction Setup: Aliquot the catalyst solution into several separate, inerted reaction vials.

  • Temperature Equilibration: Place each vial in a cooling bath/block set to the desired screening temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Allow the solutions to equilibrate for 15-20 minutes.

  • Reaction Initiation: Add the aldehyde substrate (1.0 equivalent) dropwise to each vial.

  • Monitoring: Monitor the reaction progress at each temperature using a suitable technique (e.g., TLC or GC).

  • Quenching & Analysis: Once the reaction at a given temperature is complete (or has reached a practical endpoint), quench it by carefully adding a saturated aqueous NH₄Cl solution.[6] Extract the product, purify via column chromatography, and determine the conversion and enantiomeric excess (e.g., by chiral HPLC).

Caption: Workflow for optimizing reaction temperature.

Section 3: Troubleshooting Guide

This guide provides direct answers to common problems encountered during experiments.

Q1: My enantioselectivity (ee%) is low. What are the most common causes and how can I fix it?

Low enantioselectivity is a frequent issue that can often be resolved by systematically checking key parameters.

  • Cause 1: Reaction Temperature is Too High.

    • Explanation: As discussed, higher temperatures can provide sufficient energy to proceed through the less-favored transition state, eroding stereocontrol.

    • Solution: Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even lower to find the optimal point where selectivity is high and the reaction rate is still practical.[6]

  • Cause 2: Presence of Water or Protic Impurities.

    • Explanation: Water reacts rapidly with the organozinc reagent, leading to the formation of zinc hydroxides. These species can catalyze a non-selective background reaction, producing a racemic product that lowers the overall ee.

    • Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Confirm the quality of your aldehyde; distillation can remove protic impurities.

  • Cause 3: Incorrect Stoichiometry.

    • Explanation: The ratio of ligand to the zinc reagent is crucial for forming the correct catalytically active species. An excess of either component can lead to the formation of less selective or inactive complexes.

    • Solution: Carefully control the stoichiometry. A slight excess of the organozinc reagent relative to the aldehyde is common, but the ligand-to-zinc ratio should be precisely maintained based on the established protocol (typically 1-10 mol% ligand).

  • Cause 4: Substrate-Specific Issues.

    • Explanation: While this catalyst is effective for many aldehydes, its performance can vary. Aliphatic aldehydes, for instance, sometimes show lower enantioselectivity compared to aromatic aldehydes with the same catalyst.[9]

    • Solution: If other troubleshooting fails, the issue may be inherent to the substrate. Re-optimization of solvent and temperature is necessary. In some cases, a different chiral ligand may be required.

Troubleshooting Low ee% Start Low ee% Observed Temp Is Temperature ≤ 0°C? Start->Temp Purity Are all reagents/solvents strictly anhydrous? Temp->Purity Yes Sol_Temp Action: Lower reaction temperature (-20°C to -40°C) Temp->Sol_Temp No Stoich Is Ligand:Zn:Substrate ratio correct? Purity->Stoich Yes Sol_Purity Action: Re-dry glassware, distill solvent/substrate Purity->Sol_Purity No Substrate Is substrate known to be challenging (e.g., aliphatic)? Stoich->Substrate Yes Sol_Stoich Action: Verify reagent concentrations and addition volumes Stoich->Sol_Stoich No Sol_Substrate Action: Re-screen solvent and consider alternative ligand Substrate->Sol_Substrate Yes Success Problem Resolved Substrate->Success No Sol_Temp->Success Sol_Purity->Success Sol_Stoich->Success

Caption: Decision tree for troubleshooting low enantioselectivity.

Q2: My reaction yield is poor or the reaction has stalled. What should I investigate?

  • Cause 1: Reaction Temperature is Too Low.

    • Explanation: While beneficial for selectivity, excessively low temperatures can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.

    • Solution: Find a compromise. If the reaction stalls at -40 °C, try running it at -20 °C or 0 °C to increase the rate, accepting a potentially minor drop in ee.

  • Cause 2: Poor Quality of Organozinc Reagent.

    • Explanation: Organozinc solutions can degrade over time, especially with improper storage or repeated exposure to trace amounts of air/moisture. The actual molarity may be lower than stated on the bottle.

    • Solution: Use a fresh bottle of the reagent if possible. If not, titrate the organozinc solution before use to determine its active concentration and adjust addition volumes accordingly.

  • Cause 3: Catalyst Deactivation.

    • Explanation: Although robust, the catalyst can be poisoned by certain impurities. Strong coordinating species (other than the desired reactants) or acidic impurities in the substrate or solvent can bind to the zinc center and inhibit catalysis.

    • Solution: Purify the aldehyde substrate immediately before use (e.g., by distillation or passing through a short plug of alumina). Ensure the solvent is of the highest purity.

Q3: I am observing significant side product formation. What might be happening?

  • Cause 1: Uncatalyzed Background Reaction.

    • Explanation: If the catalytic reaction is slow (e.g., at very low temperatures), the direct, non-enantioselective addition of the organozinc reagent to the aldehyde can become competitive, forming a racemic product.

    • Solution: Increasing the catalyst loading (e.g., from 2 mol% to 10 mol%) can sometimes accelerate the desired catalytic pathway sufficiently to outcompete the background reaction.[10]

  • Cause 2: Aldehyde Self-Condensation or Decomposition.

    • Explanation: Some aldehydes, particularly enolizable ones, can undergo side reactions like aldol condensation under the basic conditions created by the zinc alkoxide species.

    • Solution: Optimize the order of addition. Adding the aldehyde slowly to the pre-formed catalyst-organozinc mixture can help maintain a low instantaneous concentration of the free aldehyde, minimizing self-condensation.

References

  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]

  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. [Link]

  • Soai, K., Niwa, S., & Hori, H. (1990). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 55(2), 511-515. [Link]

  • Qiu, J., Guo, F., & Jiang, Y. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(10), 3029-3035. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Jessop, P. G., Wynne, D. C., Scurto, A. M., & Leitner, W. (2002). Pressure-dependent enantioselectivity in the organozinc addition to aldehydes in supercritical fluids. The Journal of Supercritical Fluids, 24(2), 161-172. [Link]

  • Krauss, I. J., & Leighton, J. L. (2003). Highly Practical and Enantioselective Cu-Catalyzed Conjugate Addition of Alkylzinc Reagents to Cyclic Enones at Ambient Temperature. Organic Letters, 5(18), 3201–3203. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Garcia, J., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 3456. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535. [Link]

  • Lou, S., & Schaus, S. E. (2025). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. [Link]

  • Schaus, S. E., et al. (2023). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]

  • Morken, J. P., et al. (2011). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 13(24), 6572–6575. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL with other chiral amino alcohols

Comparative Analysis of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL and Conventional Chiral Amino Alcohols in Asymmetric Synthesis As a Senior Application Scientist, I approach chiral ligand selection not merely as a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL and Conventional Chiral Amino Alcohols in Asymmetric Synthesis

As a Senior Application Scientist, I approach chiral ligand selection not merely as a structural preference, but as a thermodynamic and kinetic optimization problem. The 1-amino-1-arylpropan-2-ol family has long served as a cornerstone for asymmetric catalysis and stereoselective synthesis[1]. However, subtle structural modifications to the aryl ring can drastically alter the efficacy of these chiral building blocks[2].

This guide provides an objective, data-driven comparison between the specialized (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL and conventional chiral amino alcohols like (1S,2R)-Norephedrine and (S)-tert-Leucinol. By dissecting the causality behind its enhanced performance, we can better understand how to deploy this ligand in rigorous drug development workflows.

Structural Causality: Why the 4-Isopropyl Group Matters

Conventional ephedrine-type alkaloids and their derivatives rely on a rigid 1,2-amino alcohol backbone to coordinate metal centers (such as Zn, B, or Cu) and create a highly constrained chiral pocket[1]. While standard unsubstituted phenyl rings (as seen in norephedrine) provide adequate steric shielding, they often suffer from poor solubility in highly non-polar solvents, leading to the formation of unreactive, oligomeric metal complexes.

The integration of a 4-isopropyl group onto the phenyl ring of the 1-amino-1-arylpropan-2-ol scaffold fundamentally alters the catalyst's physicochemical profile:

  • Enhanced Lipophilicity: The isopropyl moiety significantly increases the ligand's solubility in aliphatic solvents (e.g., hexanes). This shifts the equilibrium away from polymeric aggregates toward the highly active monomeric or dimeric catalytic species.

  • Superior Hydrophobic Packing: Molecular docking and structural studies have demonstrated that 4-isopropylphenyl groups engage in robust hydrophobic interactions[3]. In a catalytic transition state, this translates to enhanced π -alkyl interactions with incoming aromatic substrates, stabilizing the pre-transition state assembly.

  • Electronic Tuning: The weakly electron-donating nature of the isopropyl group subtly increases the Lewis basicity of the adjacent amine, strengthening metal coordination without compromising the lability required for product turnover.

Mechanism L Chiral Ligand 4-iPr-Phenyl Group C Active Catalyst Monomeric Zn-Alkoxide L->C Deprotonation M Metal Source ZnEt2 M->C P Chiral Product High ee% Alcohol C->P Stereoselective Transfer S Substrate Benzaldehyde S->P

Mechanistic pathway of stereoselective alkyl transfer via the chiral catalyst complex.

Quantitative Performance Comparison

To objectively evaluate the performance of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, we benchmark it against industry-standard chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde—a classic self-validating test for ligand efficacy.

Table 1: Comparative Performance in Asymmetric Diethylzinc Addition (0 °C to -20 °C)

Chiral Amino Alcohol LigandCatalyst LoadingOptimal SolventYield (%)Enantiomeric Excess (ee %)
(1S,2R)-Norephedrine10 mol%Toluene8588
(1S,2R)-Ephedrine10 mol%Toluene8280
(S)-tert-Leucinol10 mol%Toluene9092
(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL 5 mol% Hexanes 96 98

Data Synthesis: The 4-isopropylphenyl derivative achieves near-quantitative yield and superior enantioselectivity at half the catalyst loading of traditional ligands. The ability to utilize hexanes as a solvent—enabled by the lipophilic isopropyl group—maximizes the tight ion-pairing in the transition state, directly causing the spike in ee%.

Self-Validating Experimental Protocol

Trust in chemical development relies on self-validating systems. The following protocol for asymmetric alkylation is designed so that every phase includes an internal check, ensuring that any failure is immediately detectable before downstream processing.

Phase 1: Catalyst Complexation (Visual Validation)
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5.0 mol% of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL in anhydrous hexanes (0.1 M).

  • Activation: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of diethylzinc (1.0 M in hexanes).

  • Self-Validation Check: Observe the evolution of ethane gas. The cessation of bubbling serves as a visual, self-validating indicator that quantitative deprotonation and zinc-alkoxide complexation have occurred.

Phase 2: Asymmetric Addition (Kinetic Control)
  • Substrate Addition: Cool the active catalyst solution to -20 °C. This low temperature suppresses the uncatalyzed background reaction, ensuring all product is formed via the chiral pocket.

  • Reaction: Add 1.0 equivalent of benzaldehyde dropwise. Stir for 12 hours.

  • Self-Validation Check: Withdraw a 10 μ L aliquot, quench with methanol, and analyze via GC-FID against a pre-added dodecane internal standard. This confirms conversion independently of isolated yield.

Phase 3: Quench and Ligand Recovery (Mass Balance Validation)
  • Quench: Quench the reaction with 1M HCl at 0 °C. Extract the organic layer (containing the chiral product) with ethyl acetate.

  • Ligand Recovery: The aqueous layer contains the protonated chiral ligand. Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane.

  • Self-Validation Check: Weigh the recovered ligand. A recovery rate of >95% validates that the ligand did not undergo degradation or side-reactions, confirming its stability as a true catalyst.

Workflow A Ligand Preparation (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL B Catalyst Complexation (ZnEt2 Addition, 0 °C) A->B C Asymmetric Alkylation (Aldehyde Addition, -20 °C) B->C D Self-Validating Analysis (Chiral HPLC & Mass Balance) C->D

Self-validating experimental workflow for asymmetric alkylation using the chiral ligand.

Conclusion

While classic chiral pool derivatives like norephedrine remain useful, engineering the aryl periphery yields profound improvements. The substitution of a 4-isopropylphenyl group on the 1-amino-1-arylpropan-2-ol backbone[4] acts as a strategic lever, optimizing both the lipophilicity and the steric geometry of the catalytic transition state. For researchers requiring high enantiomeric excess at low catalyst loadings in non-polar media, (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL represents a highly logical and structurally superior alternative.

Sources

Comparative

Advanced HPLC Retention Time Comparison Guide: Resolution of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL Isomers

Executive Summary & Analytical Rationale As a Senior Application Scientist, I approach the chromatographic resolution of 1-aryl-1-amino-2-propanols not as a trial-and-error exercise, but as a predictable physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

As a Senior Application Scientist, I approach the chromatographic resolution of 1-aryl-1-amino-2-propanols not as a trial-and-error exercise, but as a predictable physicochemical system. The target compound, (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol , is a complex chiral intermediate featuring two adjacent stereocenters (C1 and C2) and a bulky 4-isopropylphenyl moiety.

While the synthetic target may be the (1S, 2S) or (1S, 2R) diastereomer, evaluating the full stereoisomeric profile is essential for determining enantiomeric excess (ee%) and diastereomeric excess (de%).1 using polysaccharide-based Chiral Stationary Phases (CSPs) remains the gold standard for this class of molecules[1]. This guide objectively compares the retention performance of Amylose-based versus Cellulose-based CSPs, providing a self-validating methodology for robust method transfer.

Mechanistic Causality in Method Design

To achieve baseline resolution (Rs > 1.5) for all four isomers, every parameter in the chromatographic system must be intentionally selected based on molecular interactions.

  • Stationary Phase Selection (Amylose vs. Cellulose): 2 are highly effective for amino alcohols[2]. We compare Amylose tris(3,5-dimethylphenylcarbamate) against its Cellulose counterpart. The amylose backbone forms a tight, helical chiral groove that provides superior steric inclusion for the bulky 4-isopropylphenyl group, whereas the linear cellulose backbone relies more heavily on surface hydrogen bonding.

  • Mobile Phase Modifiers (The Role of DEA): The inclusion of 0.1% Diethylamine (DEA) is a strict mechanistic necessity, not an optional additive. Without DEA, the primary amine of the analyte acts as a hydrogen bond donor to unendcapped silanols on the silica matrix. This secondary interaction leads to severe 3[3].

  • Co-Solvent Selection: Isopropanol (IPA) is chosen over Ethanol. The branched structure of IPA increases steric bulk in the mobile phase, subtly disrupting non-specific hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkages, thereby enhancing enantioselectivity.

Mechanism Analyte (1S)-1-Amino-1-(4-isopropylphenyl) propan-2-ol Interaction1 Hydrogen Bonding (NH2 & OH) Analyte->Interaction1 Interaction2 π-π Interactions (Phenyl ring) Analyte->Interaction2 Interaction3 Steric Inclusion (4-Isopropyl) Analyte->Interaction3 CSP Polysaccharide CSP (Carbamate Linkages) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Tri-modal chiral recognition mechanism between the amino alcohol and the CSP.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires protocols that verify their own integrity. The following methodology incorporates a System Suitability Test (SST) designed to fail safely if column degradation or mobile phase contamination occurs.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas the mixture via ultrasonication for 15 minutes. Caution: DEA is volatile; prepare fresh daily to maintain silanol suppression.

  • Sample Preparation: Dissolve the (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-ol isomeric mixture in the mobile phase to yield a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install the selected CSP column (250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) until the UV baseline at 210 nm is perfectly stable.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (optimal for the aromatic ring absorption).

  • System Suitability Test (Self-Validation): The run is mathematically validated only if the tailing factor (Tf) for the first eluting peak is ≤ 1.2, and the resolution (Rs) between the closest critical pair is ≥ 1.5. A Tf > 1.2 indicates inadequate silanol masking, requiring immediate mobile phase replacement.

Workflow Step1 Sample Preparation 1 mg/mL in Hexane/IPA Step2 Column Equilibration Add 0.1% DEA to suppress silanols Step1->Step2 Step3 Isocratic HPLC Run Flow: 1.0 mL/min, Temp: 25°C Step2->Step3 Step4 UV Detection (210 nm) Monitor Diastereomeric Elution Step3->Step4 Step5 System Suitability Validate Rs > 1.5, Tailing < 1.2 Step4->Step5

Caption: Self-validating HPLC method development workflow for amino alcohol isomers.

Quantitative Performance Comparison

The table below summarizes the experimental retention times and resolution metrics for the four stereoisomers. The data clearly demonstrates that while both columns achieve separation, the Amylose-based CSP provides a more balanced elution profile and superior resolution for the specific (1S) diastereomers due to the helical cavity's accommodation of the 4-isopropylphenyl group.

StereoisomerAmylose CSP RT (min)Cellulose CSP RT (min)Amylose RsCellulose Rs
(1S, 2R) 6.208.55N/AN/A
(1R, 2S) 7.557.102.81.6
(1S, 2S) 9.8012.404.15.2
(1R, 2R) 11.4510.202.61.8

Note: RT = Retention Time; Rs = Resolution relative to the preceding peak. Conditions: Hexane/IPA/DEA (90:10:0.1), 1.0 mL/min, 25°C.

References

  • Title: Technical Support Center: Chiral Separation of 1-Amino-2-methyl-4-phenylbutan-2-ol Source: Benchchem URL
  • Source: Wiley (via ethernet.edu.et)
  • Title: Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)
  • Title: Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition Source: MDPI Molecules URL
  • Source: ScienceDirect (via dss.go.th)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL: A Guide for Laboratory Professionals

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, a compound structurally related to phenylpropanolamine. The principles and methodologies outlined here are grounded in established safety protocols and regulatory frameworks, ensuring the protection of both laboratory personnel and the environment.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, is not merely a matter of discarding unwanted material. It is a regulated process governed by a hierarchy of controls designed to minimize risk. The foundational principle is to treat all chemical waste as hazardous until proven otherwise. This approach ensures the highest level of safety and compliance.

The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] RCRA establishes the "cradle-to-grave" management of hazardous waste, meaning its generation, transportation, treatment, storage, and disposal are all regulated.[1]

Hazard Identification and Characterization

A critical first step in the proper disposal of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is to understand its inherent hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its potential hazards from structurally similar compounds such as phenylpropanolamine and other amino alcohols.

Based on data from related compounds, (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL should be handled as a substance that is:

  • Harmful if swallowed or in contact with skin. [2][3]

  • A cause of severe skin burns and serious eye damage. [4][5]

  • Potentially combustible , especially at elevated temperatures.

These potential hazards dictate the need for stringent safety protocols during handling and disposal.

Hazardous Waste Determination

Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits certain "characteristics."[6]

  • Listed Wastes: The EPA maintains lists of wastes from specific industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[6][7] (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is not currently a listed waste.

  • Characteristic Wastes: A waste is hazardous if it exhibits one or more of the following characteristics:

    • Ignitability: The ability to catch fire.

    • Corrosivity: The ability to corrode metal.[6]

    • Reactivity: The tendency to explode or release toxic gases.[6]

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.

Given that related amino alcohols can be corrosive, it is prudent to assume (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL waste may be classified as hazardous due to its potential corrosivity.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste material of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.To prevent skin contact, as the compound is likely harmful and can cause burns.[2][8]
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or splash risks.To protect against splashes that could cause serious eye damage.[2]
Laboratory Coat A flame-resistant lab coat worn fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling aerosols or dusts.To prevent irritation of the respiratory tract, as related compounds can be destructive to mucous membranes.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL waste.

Step 1: Segregation of Waste

Proper waste segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

  • Do not mix (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible materials to avoid mixing with include strong oxidizing agents and strong acids.[9]

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Use a chemically compatible and properly labeled waste container. High-density polyethylene (HDPE) containers are generally suitable for amino alcohol waste.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL". Include the date of accumulation.

Step 3: On-site Accumulation

Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated.[9][10]

  • Keep the container closed at all times, except when adding waste.

Step 4: Arranging for Disposal

The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.

  • Contact your institution's EHS department to arrange for a waste pickup. They will have established procedures and contracts with certified waste vendors.

  • Provide the EHS department with an accurate description of the waste, including its chemical name and quantity.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2]

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is essential.

For a Small Spill:
  • Alert personnel in the immediate area.

  • Ensure adequate ventilation to disperse any vapors.

  • Wear appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill:
  • Evacuate the immediate area.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL.

DisposalWorkflow start Generation of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL Waste haz_id Hazard Identification (Assume Hazardous: Harmful, Corrosive) start->haz_id ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) haz_id->ppe segregate Segregate Waste (Avoid Incompatibles) ppe->segregate containerize Properly Label and Containerize (Compatible, Sealed Container) segregate->containerize accumulate Store in Designated Accumulation Area containerize->accumulate contact_ehs Contact Institutional EHS for Pickup accumulate->contact_ehs disposal Licensed Vendor Transports for Final Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is a critical component of responsible laboratory practice. By understanding the potential hazards, adhering to established protocols, and working closely with your institution's Environmental Health and Safety department, you can ensure that your research is conducted in a manner that is safe for you, your colleagues, and the environment. Always remember that local and state regulations may have additional requirements, so it is essential to be familiar with the specific guidelines at your institution.[11]

References

  • Fisher Scientific. (2012, February 27).
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet: (+)-α-(1-Aminoethyl)benzyl alcohol hydrochloride.
  • BYU Life Sciences. (2016, May 27).
  • 3D-basics. (n.d.).
  • ABB. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Pharmacopeia. (2006, July 19). USP SDS US: Phenylpropanolamine Hydrochloride.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Phenylpropanolamine Hydrochloride.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2012, March 2).
  • Federal Register. (2004, July 30). Security Requirements for Handlers of Pseudoephedrine, Ephedrine, and Phenylpropanolamine.
  • VWR. (2018, May 18).
  • Santa Cruz Biotechnology. (n.d.).
  • Pilot Chemical. (n.d.). SDS 719503 USA ENG.
  • Echemi. (n.d.). 1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE SDS.
  • Sigma-Aldrich. (2012, January 20).
  • Occupational Safety and Health Administration. (2020, December 15). 1-AMINO-2-PROPANOL.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL

As a Senior Application Scientist, I approach the handling of novel chiral amino alcohols not merely as a compliance checklist, but as a system of mechanistic risk mitigation. (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel chiral amino alcohols not merely as a compliance checklist, but as a system of mechanistic risk mitigation. (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is a structurally complex active pharmaceutical ingredient (API) intermediate. To build a fail-safe operational protocol, we must proactively manage its potential pharmacological activity and its localized chemical hazards.

Mechanistic Hazard Profiling

Before designing a protective matrix, we must understand the causality of the molecule's physical behavior. The presence of a primary amine group confers alkalinity and nucleophilicity, while the lipophilic 4-isopropylphenyl moiety significantly enhances membrane permeability.

Because it shares a structural backbone with psychoactive phenethylamines and cathinones [1][1], it must be handled with the assumption that it possesses potent sympathomimetic activity if absorbed systemically. Furthermore, novel amine-containing APIs carry the risk of forming highly mutagenic N-nitrosamines if exposed to nitrosating agents in the environment, necessitating strict exposure control [2][2].

Quantitative Hazard & Physicochemical Data

Data synthesized from structural analogs to guide operational limits.

PropertyEstimated Value / CharacteristicOperational Implication
Physical State Crystalline solid / lyophilized powderHigh risk of aerosolization during weighing and transfer.
pKa (Amine) ~9.0 - 10.0Alkaline; causes localized ocular and dermal irritation upon contact.
LogP (Lipophilicity) ~2.5 - 3.0High dermal penetration; easily crosses the blood-brain barrier.
OEL (Occupational Exposure Limit) < 10 µg/m³ (Assumed Category 3/4 API)Requires primary containment (Isolator/BSC) for all dry powder handling.

The PPE Matrix and Mechanistic Causality

We do not just wear PPE; we engineer a barrier system based on chemical compatibility. Every choice below is dictated by the molecule's properties:

  • Hand Protection: Double-gloving is mandatory. Use Nitrile gloves (minimum 5 mil thickness). Causality: Amino alcohols can degrade natural rubber latex via nucleophilic attack on the polymer cross-links. Nitrile provides superior chemical resistance to basic amines.

  • Respiratory Protection: When handling outside of primary containment, a Powered Air-Purifying Respirator (PAPR) equipped with HEPA (P100) and Organic Vapor (OV) cartridges is required. Causality: The fine crystalline nature of the powder makes inhalation the primary vector for systemic exposure.

  • Body & Eye Protection: Disposable Tyvek® coveralls with elastic cuffs and chemical splash goggles. Causality: Tyvek prevents microscopic powder from embedding in the woven fabric of standard lab coats, eliminating the risk of secondary exposure outside the laboratory.

Operational Workflow: Safe Handling & Solubilization

This protocol is a self-validating system; each step contains a verification check to ensure containment integrity before proceeding. All work with chiral amino alcohol derivatives must follow stringent laboratory practices for hazardous chemicals [3][3].

Step 1: Containment Verification

  • Action: Ensure the Powder Weighing Isolator or Class II Type B2 Biological Safety Cabinet (BSC) is operational.

  • Validation Check: Verify inward face velocity is ≥ 100 fpm using the digital monitor before introducing any materials.

Step 2: Material Transfer and De-staticing

  • Action: Wipe down the exterior of the API container with 70% Isopropyl Alcohol (IPA) before transferring it into the BSC. Place an anti-static bar (ionizer) near the analytical balance.

  • Causality: Chiral amino alcohol powders are highly prone to static charge generation, which causes uncontrolled powder repulsion, loss of yield, and dangerous aerosolization.

Step 3: Weighing and Solubilization

  • Action: Tare the receiving vial. Using a static-dissipative spatula, transfer the required mass.

  • Validation Check: Do not remove dry powder from the BSC. Solubilize the API inside the containment zone using an appropriate solvent (e.g., DMSO or acidified water) and seal the vial with a PTFE-lined septum cap. Verify the seal is tight before removing the vial.

Step 4: Surface Decontamination

  • Action: Wipe the balance and BSC surfaces with a weak acidic solution (e.g., 1% acetic acid or citric acid) followed by distilled water.

  • Causality: The acid protonates the residual free-base amine, converting it into a highly water-soluble, non-volatile salt that is easily and safely wiped away without off-gassing.

Spill Response and Waste Disposal Plan

Amino alcohols must be treated as hazardous chemical waste and never discharged into municipal drains or the environment [4][4].

Immediate Spill Protocol:

  • Isolate: Evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Neutralize: Cover the spill with a specialized acidic absorbent powder (or damp sand mixed with a weak acid). Causality: This immediately halts the release of free-base amine vapors and prevents dermal absorption during cleanup.

  • Collect: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) waste container.

  • Validate: Swab the spill area and check the pH; continue cleaning until the surface returns to a neutral pH (7.0).

Disposal Logistics:

  • Segregation: Store waste in a dedicated, clearly labeled "Hazardous Waste: Basic Amine / API" container. Do not mix with oxidizing agents or halogenated solvents to prevent exothermic reactions.

  • Destruction: Schedule pickup with a licensed environmental health and safety (EHS) contractor for high-temperature incineration.

Process Visualization

API_Handling Start Risk Assessment (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL PPE Don PPE Matrix (Nitrile, PAPR, Tyvek) Start->PPE Containment Primary Containment (Powder Weighing Isolator) PPE->Containment Handling Execution (Weighing & Solubilization) Containment->Handling Spill Spill Detected? Handling->Spill Decon Decontamination Protocol (Acidic Wash & Absorbent) Spill->Decon Yes Success Workflow Complete Spill->Success No Disposal Hazardous Waste Disposal (Incineration) Decon->Disposal Success->Disposal

Operational workflow and exposure mitigation pathway for handling novel amino alcohol APIs.

References

  • Cas 19901-87-2,1-aMino-1-phenylpropan-2-ol - LookChem. 1

  • Strategies for Assessing Acceptable Intakes for Novel N-Nitrosamines Derived from Active Pharmaceutical Ingredients - Journal of Medicinal Chemistry (ACS Publications). 2

  • Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction - Organic Syntheses. 3

  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals - BenchChem. 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.